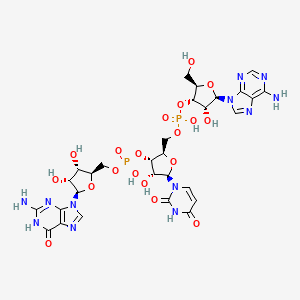

ApUpG

Description

Properties

CAS No. |

3494-35-7 |

|---|---|

Molecular Formula |

C29H36N12O19P2 |

Molecular Weight |

918.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-17(46)19(9(3-42)56-27)59-62(52,53)55-5-11-20(18(47)26(58-11)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |

InChI Key |

IPRPWOOUPLMMGU-POYLIAOGSA-N |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Upadacitinib's Mechanism of Action in T Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, with a specific focus on its effects on T lymphocytes. Upadacitinib is an oral therapeutic agent approved for the treatment of several immune-mediated inflammatory diseases, and its efficacy is intrinsically linked to its ability to modulate T cell function.[1][2] This document details the molecular pathways affected by upadacitinib, summarizes key quantitative data, provides illustrative experimental protocols, and visualizes complex interactions through signaling and workflow diagrams.

Core Mechanism of Action: Selective JAK1 Inhibition in the JAK-STAT Pathway

Upadacitinib's primary mechanism of action is the selective and reversible inhibition of Janus kinase 1 (JAK1).[2][3] JAKs are intracellular enzymes that play a critical role in transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process mediated by the Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This JAK-STAT signaling pathway is fundamental to the function of T cells, governing their activation, proliferation, differentiation, and effector functions.

Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammatory responses.[6]

Upadacitinib, by competitively binding to the ATP-binding site of JAK1, prevents the phosphorylation and activation of STATs.[1][6] This blockade of downstream signaling effectively dampens the cellular response to a variety of pro-inflammatory cytokines that are crucial for T cell-mediated immunity and the pathogenesis of autoimmune diseases.[1][3]

Kinase Selectivity

Upadacitinib exhibits greater inhibitory potency for JAK1 compared to other members of the JAK family, namely JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][4] This selectivity is attributed to specific structural interactions within the ATP-binding pocket of JAK1.[7] The relevance of inhibiting specific JAK enzymes to therapeutic effectiveness is an area of ongoing research, but the selectivity for JAK1 is thought to contribute to its efficacy and safety profile.[4][8]

Data Presentation: Quantitative Effects of Upadacitinib on T Cells

The following tables summarize the quantitative data on the inhibitory effects of upadacitinib on various aspects of T cell function, as reported in the scientific literature.

Table 1: In Vitro Inhibitory Potency of Upadacitinib on JAK Kinases

| Kinase | Assay Type | IC50 (μM) | Reference |

| JAK1 | Enzymatic | 0.043 | [1][2] |

| JAK2 | Enzymatic | 0.12 | [1][2] |

| JAK3 | Enzymatic | 2.3 | [1][2] |

| TYK2 | Enzymatic | 4.7 | [1][2] |

| JAK1 | Cellular | >40-fold selective vs JAK2 | [1] |

| JAK1 | Cellular | >130-fold selective vs JAK3 | [1] |

| JAK1 | Cellular | >190-fold selective vs TYK2 | [1] |

Table 2: Upadacitinib Inhibition of Cytokine-Induced STAT Phosphorylation in T Cells

| Cytokine | Phosphorylated STAT | Cell Type | IC50 (nM) | Reference |

| IL-2 | pSTAT5 | CD4+ T Cells | 13 | [9] |

| IL-4 | pSTAT6 | CD4+ T Cells | 11 | [9] |

| IL-6 | pSTAT3 | CD4+ T Cells | 44 | [9] |

| IL-7 | pSTAT5 | T Cells | - | [1] |

| IL-15 | pSTAT5 | NK Cells | 16 | [9] |

| IL-21 | pSTAT3 | CD4+ T Cells | 11 | [9] |

| IFN-γ | pSTAT1 | CD4+ T Cells | 107 | [9] |

| IFN-α | pSTAT1 | CD4+ T Cells | 23 | [9] |

Table 3: Upadacitinib's Effect on T Cell Proliferation and Activation

| Assay | Cell Type | Stimulus | Effect | IC50 (μM) | Reference |

| 3H-Thymidine Incorporation | Human PBMCs | PHA | Dose-dependent inhibition of proliferation | - | [10] |

| CFSE Dilution | Human PBMCs | PHA | Dose-dependent inhibition of proliferation | - | [10] |

| CD25 Expression | Human PBMCs | PHA | Dose-dependent inhibition | 0.0149 | [10] |

Table 4: Upadacitinib Inhibition of T Cell Cytokine Production

| Cytokine | Cell Type | Stimulus | Effect | Concentration | Reference |

| IFN-γ | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Significant reduction | 0.01 µM | [11] |

| IL-17A | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Significant reduction | 0.01 µM | [11] |

| IL-10 | Th cells (in co-culture with SF) | anti-CD3/anti-CD28 | Reduction | 0.01 µM | [11] |

| TNFα | Entheseal T cells | anti-CD3/IL-23 | Inhibition | - | [12] |

| IL-17A | Entheseal T cells | anti-CD3/IL-23 | Inhibition | - | [12] |

SF: Synovial Fibroblasts; PHA: Phytohemagglutinin

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of upadacitinib on T cells.

T Cell Proliferation Assay (CFSE Dilution)

This protocol is adapted from methodologies used to assess the impact of JAK inhibitors on lymphocyte proliferation.[10]

Objective: To quantify the inhibitory effect of upadacitinib on T cell proliferation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Phytohemagglutinin (PHA)

-

Upadacitinib (in DMSO, with final DMSO concentration ≤ 0.1%)

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Anti-CD3, Anti-CD4, Anti-CD8 antibodies conjugated to different fluorochromes

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS and resuspend at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

-

Wash the cells three times with complete RPMI-1640 medium.

-

Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Plate 1 x 10^5 cells/well in a 96-well round-bottom plate.

-

Add varying concentrations of upadacitinib to the wells. Include a vehicle control (DMSO).

-

Stimulate the cells with PHA at a final concentration of 5 µg/mL. Include an unstimulated control.

-

Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Harvest the cells and wash with FACS buffer.

-

Stain the cells with fluorescently labeled antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data by gating on CD4+ and CD8+ T cell populations and assessing the dilution of CFSE fluorescence as a measure of cell division.

Intracellular Cytokine Staining for Th17 Cells

This protocol is a representative method for analyzing the effect of upadacitinib on T helper 17 (Th17) cell differentiation and cytokine production.

Objective: To determine the effect of upadacitinib on the frequency of IL-17A-producing CD4+ T cells.

Materials:

-

Isolated CD4+ T cells

-

Complete RPMI-1640 medium

-

Recombinant human IL-6, IL-23, IL-1β, TGF-β

-

Anti-human CD3 and anti-human CD28 antibodies

-

Upadacitinib

-

Phorbol 12-myristate 13-acetate (PMA) and Ionomycin

-

Brefeldin A

-

Fixation/Permeabilization buffer

-

Anti-human CD4 and anti-human IL-17A antibodies conjugated to different fluorochromes

-

Flow cytometer

Procedure:

-

Isolate naïve CD4+ T cells from PBMCs using magnetic-activated cell sorting (MACS).

-

Coat a 96-well plate with anti-CD3 antibody (5 µg/mL) overnight at 4°C.

-

Wash the plate with sterile PBS.

-

Seed 1 x 10^6 cells/mL of naïve CD4+ T cells in the pre-coated wells.

-

Add soluble anti-CD28 antibody (2 µg/mL).

-

Add the Th17 polarizing cytokine cocktail: IL-6 (20 ng/mL), IL-23 (20 ng/mL), IL-1β (20 ng/mL), and TGF-β (5 ng/mL).

-

Add varying concentrations of upadacitinib or vehicle control.

-

Culture for 3-5 days at 37°C in a 5% CO2 incubator.

-

On the final day, restimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours. Add Brefeldin A (10 µg/mL) for the final 2-4 hours of incubation.

-

Harvest the cells and stain for surface markers (e.g., CD4).

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular IL-17A.

-

Wash and resuspend the cells in FACS buffer.

-

Acquire data on a flow cytometer and analyze the percentage of IL-17A+ cells within the CD4+ T cell population.

STAT Phosphorylation Assay by Flow Cytometry

This protocol details the measurement of cytokine-induced STAT phosphorylation and its inhibition by upadacitinib.

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation in T cells by upadacitinib.

Materials:

-

Human PBMCs

-

RPMI-1640 medium

-

Recombinant human cytokines (e.g., IL-6, IFN-γ)

-

Upadacitinib

-

Phosflow Lyse/Fix Buffer

-

Phosflow Perm Buffer

-

Phospho-specific STAT antibodies (e.g., anti-pSTAT3, anti-pSTAT1) conjugated to fluorochromes

-

Anti-CD4 antibody

-

Flow cytometer

Procedure:

-

Isolate PBMCs and rest them in serum-free RPMI for 2 hours at 37°C.

-

Pre-incubate the cells with varying concentrations of upadacitinib or vehicle control for 1 hour at 37°C.

-

Stimulate the cells with a pre-titered concentration of cytokine (e.g., IL-6 at 100 ng/mL or IFN-γ at 50 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.

-

Immediately fix the cells by adding an equal volume of pre-warmed Phosflow Lyse/Fix Buffer and incubate for 10 minutes at 37°C.

-

Permeabilize the cells by adding ice-cold Phosflow Perm Buffer and incubating on ice for 30 minutes.

-

Wash the cells twice with FACS buffer.

-

Stain with anti-CD4 and phospho-specific STAT antibodies for 60 minutes at room temperature, protected from light.

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the phospho-STAT signal within the CD4+ T cell gate.

Mandatory Visualizations

Signaling Pathways

References

- 1. Impact of Different JAK Inhibitors and Methotrexate on Lymphocyte Proliferation and DNA Damage [mdpi.com]

- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bdbiosciences.com [bdbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. resources.revvity.com [resources.revvity.com]

- 12. Isolation and Th17 Differentiation of Naïve CD4 T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of JAK1 Inhibition in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a wide array of cytokines and growth factors that are central to immune system function and dysregulation in autoimmune diseases. The JAK-STAT signaling pathway, in particular, is a critical nexus for inflammatory processes.[1][2][3][4][5][6] This pathway's integral role in converting extracellular cytokine signals into intracellular transcriptional responses has made it a prime target for therapeutic intervention in a host of autoimmune and inflammatory conditions.[2][3][4][6] Among the four members of the JAK family—JAK1, JAK2, JAK3, and TYK2—JAK1 has emerged as a key therapeutic target due to its association with a broad range of pro-inflammatory cytokines.[5][7] Selective inhibition of JAK1 is a promising strategy aimed at modulating the immune response and mitigating the chronic inflammation characteristic of autoimmune disorders, while potentially offering an improved safety profile over broader-spectrum JAK inhibitors.[8] This technical guide provides an in-depth overview of the role of JAK1 inhibition in preclinical models of autoimmune diseases, with a focus on rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis. It includes a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

The JAK1-STAT Signaling Pathway in Autoimmunity

The canonical JAK-STAT signaling cascade is initiated when a cytokine binds to its specific receptor on the cell surface.[1][3][5] This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-activation through phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tail of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and subsequent translocation into the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immune cell differentiation, and proliferation.[5][7]

JAK1 is a critical signaling partner for a multitude of cytokine receptors, often pairing with other JAK family members. For instance, it is involved in signaling for the common gamma-chain (γc) family of cytokines (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21), the gp130 receptor family (e.g., IL-6), and the type I and type II interferon receptors.[9] Dysregulation of these cytokine pathways is a hallmark of many autoimmune diseases.

Diagram of the JAK1-STAT Signaling Pathway

Caption: The JAK1-STAT signaling cascade and the point of intervention for JAK1 inhibitors.

Preclinical Models of Autoimmune Diseases and the Efficacy of JAK1 Inhibition

Animal models that recapitulate key aspects of human autoimmune diseases are indispensable tools for evaluating the therapeutic potential of novel drug candidates. This section details the efficacy of selective JAK1 inhibitors in three widely used models: collagen-induced arthritis (CIA) for rheumatoid arthritis, dextran sulfate sodium (DSS)-induced colitis for inflammatory bowel disease, and experimental autoimmune encephalomyelitis (EAE) for multiple sclerosis.

Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model

The CIA model is the most commonly studied autoimmune model of rheumatoid arthritis, sharing immunological and pathological features with the human disease.[10] Arthritis is induced by immunization with type II collagen, leading to joint inflammation, swelling, and eventual destruction of cartilage and bone.

Efficacy of Selective JAK1 Inhibitors in CIA Models

Selective JAK1 inhibitors have demonstrated significant efficacy in reducing the clinical signs and symptoms of arthritis in rodent CIA models. Orally administered JAK1 inhibitors have been shown to produce a dose-dependent reduction in paw swelling, arthritis scores, and inflammatory cell infiltration into the synovial tissue, as well as protection against cartilage and bone damage.[8][11]

| Compound | Model | Dose | Key Findings | Reference |

| Upadacitinib | Rat Adjuvant-Induced Arthritis | 0.3-3 mg/kg, oral | Dose-dependent reduction in paw swelling and joint damage. | [8] |

| Filgotinib | Mouse CIA | 3-30 mg/kg, oral | Dose-dependent reduction in arthritis scores and paw swelling. | [12] |

| LW402 | Rat Adjuvant-Induced Arthritis | 1-10 mg/kg, oral | Dose-dependent improvement in paw swelling and reduction in inflammatory cell infiltration. | [8][11] |

| Tofacitinib | Mouse CIA | 3-30 mg/kg, oral | Significant reduction in Th17 cells, IL-17, and other pro-inflammatory cytokines. | [13] |

Experimental Workflow for Collagen-Induced Arthritis (CIA) Model

Caption: A generalized experimental workflow for the Collagen-Induced Arthritis (CIA) model.

Inflammatory Bowel Disease: Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS-induced colitis model is a widely used and reproducible model for inflammatory bowel disease, particularly ulcerative colitis.[14][15] Oral administration of DSS in the drinking water of rodents disrupts the colonic epithelial barrier, leading to an influx of luminal antigens into the underlying tissue and triggering a robust inflammatory response characterized by weight loss, diarrhea, bloody stools, and colonic shortening.[15][16]

Efficacy of Selective JAK1 Inhibitors in DSS-Induced Colitis

Preclinical studies have demonstrated the therapeutic potential of JAK1 inhibition in mitigating the severity of DSS-induced colitis.[17][18] Treatment with selective JAK1 inhibitors has been shown to reduce disease activity index (DAI) scores, which composite measures of weight loss, stool consistency, and rectal bleeding.[19][20] Furthermore, these inhibitors can attenuate colonic inflammation, as evidenced by reduced colon shortening and improved histological scores.

| Compound | Model | Dose | Key Findings | Reference |

| Filgotinib (GLPG0634) | Mouse DSS-induced colitis | Not specified | Effective treatment based on macroscopic indicators and histology. | [17][18] |

| Ruxolitinib (JAK1/2 inhibitor) | Mouse DSS-induced colitis | 30 mg/kg, oral | Significant reduction in weight loss and DAI scores; reduced MDSC infiltration. | [16] |

| Tofacitinib (Pan-JAK inhibitor) | Chronic Mouse AOM/DSS-induced colitis | Not specified | Reduced clinical scores, restored stool consistency, and healed colonic tissue. | [19] |

Experimental Workflow for DSS-Induced Colitis Model

Caption: A typical experimental workflow for the DSS-induced colitis model.

Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.[21][22] The disease is induced by immunization with myelin-derived proteins or peptides, such as myelin oligodendrocyte glycoprotein (MOG), which elicits a T-cell mediated autoimmune response against the central nervous system (CNS).[6] This leads to inflammation, demyelination, and ascending paralysis.

Efficacy of Selective JAK1 Inhibitors in the EAE Model

Inhibition of the JAK/STAT pathway, particularly through targeting JAK1, has shown significant therapeutic efficacy in various EAE models.[22][23] Treatment with JAK1/2 inhibitors has been demonstrated to delay the onset, reduce the severity of clinical symptoms, and shorten the duration of EAE.[24] These effects are associated with reduced demyelination and immune cell infiltration into the spinal cord, as well as a decrease in the proportion of pathogenic Th1 and Th17 cells.[21][24]

| Compound | Model | Dose | Key Findings | Reference |

| AZD1480 (JAK1/2 inhibitor) | Mouse MOG-induced EAE | Not specified | Inhibited disease severity, suppressed Th1 and Th17 differentiation. | [22][23] |

| Baricitinib (JAK1/2 inhibitor) | Mouse EAE | Not specified | Delayed disease onset, decreased clinical severity, reduced Th1 and Th17 cells. | [24] |

| Ruxolitinib (JAK1/2 inhibitor) | Mouse EAE | Not specified | Ameliorated EAE severity, decreased Th17 cells, and increased regulatory T cells. | [23] |

Experimental Workflow for Experimental Autoimmune Encephalomyelitis (EAE) Model

Caption: A standard experimental workflow for the MOG-induced EAE model in mice.

Detailed Experimental Protocols

Reproducibility is paramount in preclinical research. This section provides detailed, synthesized protocols for the three autoimmune disease models discussed.

Collagen-Induced Arthritis (CIA) in DBA/1 Mice

-

Reagents:

-

Bovine or Chicken Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

0.05 M Acetic Acid

-

-

Procedure:

-

Day 0 (Primary Immunization): Prepare an emulsion of 100 µg of CII in 0.05 M acetic acid with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.[3]

-

Day 21 (Booster Immunization): Prepare an emulsion of 100 µg of CII in 0.05 M acetic acid with an equal volume of IFA. Administer a 100 µL booster injection at a different site near the base of the tail.[4]

-

Arthritis Assessment: Begin clinical assessment of arthritis around day 21, and continue 2-3 times per week. Score each paw on a scale of 0-4 based on the degree of swelling and redness.

-

-

Endpoint Analysis: At the termination of the study, collect joints for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine and anti-collagen antibody analysis.

Dextran Sulfate Sodium (DSS)-Induced Colitis in C57BL/6 Mice

-

Animals: Male or female C57BL/6 mice, 8-10 weeks old.[22]

-

Reagents:

-

Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da

-

Sterile drinking water

-

-

Procedure:

-

Induction of Acute Colitis: Administer 2.5-3.0% (w/v) DSS in the drinking water for 5-7 consecutive days.[6][10][22]

-

Induction of Chronic Colitis: Administer cycles of DSS (e.g., 1.5-2.5% for 5-7 days) followed by a recovery period with normal drinking water (e.g., 7-14 days). Repeat for 2-3 cycles.[10]

-

Disease Monitoring: Monitor mice daily for body weight, stool consistency, and the presence of blood in the stool. Calculate a Disease Activity Index (DAI) score.[7][20]

-

-

Endpoint Analysis: At sacrifice, measure colon length and weight. Collect colonic tissue for histological evaluation of inflammation, ulceration, and crypt damage. Myeloperoxidase (MPO) activity can be measured as an indicator of neutrophil infiltration, and tissue can be processed for cytokine analysis.

Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

-

Reagents:

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

-

Procedure:

-

Day 0 (Immunization): Anesthetize mice and administer a subcutaneous injection of 100-200 µg of MOG35-55 emulsified in CFA.[6]

-

Day 0 and Day 2: Administer an intraperitoneal injection of 200-500 ng of PTX in PBS.[25][26]

-

Clinical Scoring: Monitor mice daily for clinical signs of EAE starting around day 7 post-immunization. Score on a scale of 0-5 based on the severity of paralysis (e.g., 0=no signs, 1=limp tail, 3=hind limb paralysis, 5=moribund).[11]

-

-

Endpoint Analysis: At the end of the study, perfuse mice and collect the brain and spinal cord for histological analysis of immune cell infiltration and demyelination. Spleen and lymph nodes can be harvested for ex vivo analysis of T-cell responses.

Conclusion

The selective inhibition of JAK1 represents a highly promising therapeutic strategy for a range of autoimmune diseases. Preclinical studies in established animal models of rheumatoid arthritis, inflammatory bowel disease, and multiple sclerosis consistently demonstrate that targeting JAK1 can effectively ameliorate disease severity, reduce inflammation, and protect against tissue damage. The data summarized in this guide underscore the potent immunomodulatory effects of JAK1 inhibitors and provide a strong rationale for their continued development and clinical investigation. The detailed experimental protocols and workflow diagrams presented herein serve as a valuable resource for researchers in the field, aiming to facilitate the design and execution of robust preclinical studies to further elucidate the role of JAK1 in autoimmunity and to evaluate the next generation of targeted therapies.

References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 2. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 3. Collagen-induced arthritis mouse model [bio-protocol.org]

- 4. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]

- 5. chondrex.com [chondrex.com]

- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]

- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]

- 8. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hooke - Contract Research - DSS-induced colitis in C57BL/6 mice [hookelabs.com]

- 10. Behavioral abnormalities in C57BL/6 mice with chronic ulcerative colitis induced by DSS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]

- 12. researchgate.net [researchgate.net]

- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 14. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Ruxolitinib alleviates DSS-induced acute ulcerative colitis by inhibiting STAT1 phosphorylation and reducing MDSC infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lornajane.net [lornajane.net]

- 18. Update on Janus Kinase Antagonists in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Delayed and limited administration of the JAKinib tofacitinib mitigates chronic DSS-induced colitis [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]

- 22. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic Efficacy of Suppressing the JAK/STAT Pathway in Multiple Models of Experimental Autoimmune Encephalomyelitis | Semantic Scholar [semanticscholar.org]

- 24. devtoolsdaily.com [devtoolsdaily.com]

- 25. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Cellular Targets of Upadacitinib: An In-depth In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cellular targets of Upadacitinib (RINVOQ®), a selective Janus kinase (JAK) inhibitor. The document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a thorough resource for researchers in immunology and drug development.

Introduction to Upadacitinib and its Mechanism of Action

Upadacitinib is a small molecule inhibitor that selectively targets Janus kinase 1 (JAK1). The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular kinases that play a critical role in cytokine signaling.[1] Cytokines, upon binding to their specific receptors, activate associated JAKs, which then phosphorylate downstream Signal Transducers and Activators of Transcription (STATs).[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of a wide array of genes involved in inflammation and immune responses.[2]

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs and preventing the phosphorylation and subsequent activation of STATs.[2][3] By preferentially inhibiting JAK1, Upadacitinib modulates the signaling of several pro-inflammatory cytokines that are dependent on this particular kinase.[4][5]

Quantitative Analysis of Upadacitinib's In Vitro Potency and Selectivity

The in vitro inhibitory activity of Upadacitinib has been characterized in both biochemical (enzymatic) and cellular assays. These studies are crucial for determining the potency and selectivity of the compound for different JAK family members.

Biochemical Assay Data

Biochemical assays utilize purified, recombinant JAK enzymes to measure the direct inhibitory effect of Upadacitinib on kinase activity. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Kinase Target | IC50 (μM) |

| JAK1 | 0.043 |

| JAK2 | 0.12 |

| JAK3 | 2.3 |

| TYK2 | 4.7 |

Table 1: IC50 values of Upadacitinib for JAK family kinases in biochemical assays.[2][3]

Cellular Assay Data

Cellular assays provide a more physiologically relevant context by measuring the inhibitory activity of Upadacitinib within a cellular environment. These assays often use engineered cell lines that depend on a specific JAK kinase for proliferation or signaling.

| Kinase Target | IC50 (μM) | Fold Selectivity vs. JAK1 |

| JAK1 | 0.014 | - |

| JAK2 | 0.593 | >40-fold |

| JAK3 | 1.820 | ~130-fold |

| TYK2 | - | ~190-fold |

Table 2: IC50 values and selectivity of Upadacitinib in engineered cellular assays.[1][2]

In human leukocyte cellular assays, Upadacitinib has been shown to inhibit cytokine-induced STAT phosphorylation mediated by JAK1 and JAK1/JAK3 more potently than that mediated by JAK2/JAK2.[6][7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are representative protocols for key experiments used to characterize JAK inhibitors like Upadacitinib.

In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen®.

Objective: To measure the concentration-dependent inhibition of a specific JAK kinase by Upadacitinib.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

-

Fluorescein-labeled substrate peptide

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA)

-

Upadacitinib (serially diluted in DMSO)

-

TR-FRET dilution buffer

-

Terbium-labeled anti-phosphopeptide antibody

-

EDTA (to stop the reaction)

-

384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of Upadacitinib in DMSO. Further dilute these solutions in the kinase reaction buffer to achieve the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the diluted Upadacitinib solutions.

-

Enzyme Addition: Add the recombinant JAK enzyme to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the fluorescein-labeled substrate and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction by adding EDTA. Add the terbium-labeled anti-phosphopeptide antibody in TR-FRET dilution buffer.

-

Signal Measurement: Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the Upadacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular STAT Phosphorylation Assay

This protocol outlines a method to assess the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) using flow cytometry.

Objective: To measure the ability of Upadacitinib to inhibit the phosphorylation of specific STAT proteins in response to cytokine stimulation in a cellular context.

Materials:

-

Fresh human whole blood or isolated PBMCs

-

Cytokine stimulant (e.g., IL-6 for pSTAT3, IL-7 for pSTAT5)

-

Upadacitinib (serially diluted)

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., ice-cold methanol)

-

Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and a specific phosphorylated STAT protein (e.g., anti-pSTAT3, anti-pSTAT5)

-

FACS buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)

-

96-well V-bottom plates

Procedure:

-

Cell Preparation: Aliquot whole blood or PBMCs into a 96-well plate.

-

Inhibitor Pre-incubation: Add the serially diluted Upadacitinib to the cells and incubate for a specified period.

-

Cytokine Stimulation: Add the appropriate cytokine to stimulate the JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Fixation: Stop the stimulation by adding fixation buffer and incubate at room temperature.

-

Permeabilization: Pellet the cells by centrifugation, remove the supernatant, and resuspend the cells in ice-cold permeabilization buffer. Incubate on ice.

-

Staining: Wash the cells with FACS buffer and then stain with a cocktail of fluorochrome-conjugated antibodies against the cell surface marker and the intracellular phosphorylated STAT protein. Incubate in the dark at room temperature.

-

Acquisition: Wash the cells to remove excess antibody and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest using the surface marker. Determine the median fluorescence intensity (MFI) of the phospho-STAT signal for each Upadacitinib concentration. Plot the MFI against the inhibitor concentration to determine the IC50.

Visualization of Signaling Pathways and Workflows

JAK-STAT Signaling Pathway and Upadacitinib Inhibition

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Upadacitinib's Impact on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib is an oral, selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its therapeutic effect is largely attributed to its ability to modulate the signaling of a host of pro-inflammatory cytokines. This technical guide provides an in-depth analysis of the effects of upadacitinib on cytokine production, detailing its mechanism of action, presenting quantitative data on its inhibitory activity, outlining relevant experimental protocols, and visualizing key pathways and workflows.

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a high degree of selectivity for JAK1.[1] The JAK family of intracellular tyrosine kinases, which also includes JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, a process mediated by the Signal Transducer and Activator of Transcription (STAT) proteins.[1] By binding to the ATP-binding site of JAK1, upadacitinib prevents the phosphorylation and activation of downstream STATs, thereby inhibiting the transcription of numerous genes involved in inflammation and immune responses.[1]

The selectivity of upadacitinib for JAK1 is a key feature, as different JAK enzymes are paired with distinct cytokine receptors. This selectivity allows for a more targeted immunomodulation compared to pan-JAK inhibitors.[1]

Quantitative Data on Upadacitinib's Inhibitory Effects

The potency of upadacitinib has been quantified in various in vitro and ex vivo assays, primarily by measuring the inhibition of cytokine-induced STAT phosphorylation. While direct IC50 values for the inhibition of cytokine production are less commonly reported, the inhibition of signaling pathways is a direct upstream regulator of cytokine gene expression and subsequent secretion.

Table 1: In Vitro Potency of Upadacitinib on JAK Enzymes

| JAK Isoform | IC50 (µM) | Cellular Selectivity vs. JAK1 |

| JAK1 | 0.043[1] | - |

| JAK2 | 0.12[1] | >40-fold[1] |

| JAK3 | 2.3[1] | >130-fold[1] |

| TYK2 | 4.7[1] | >190-fold[1] |

Table 2: Upadacitinib's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Leukocyte Subpopulations

| Cytokine | JAK/STAT Pathway | Cell Type | IC50 (nM) |

| IL-2 | JAK1/3 - pSTAT5 | CD4+ T Cells | 19[2] |

| IL-4 | JAK1/3 - pSTAT6 | CD4+ T Cells | 32[2] |

| IL-15 | JAK1/3 - pSTAT5 | CD8+ T Cells | 20[2] |

| IL-21 | JAK1/3 - pSTAT3 | CD4+ T Cells | 46[2] |

| IL-6 | JAK1/2 - pSTAT3 | Monocytes | 83[2] |

| IFN-γ | JAK1/2 - pSTAT1 | Monocytes | 29[2] |

| GM-CSF | JAK2/2 - pSTAT5 | Monocytes | 110[2] |

| G-CSF | JAK2/TYK2 - pSTAT3 | Monocytes | 240[2] |

Table 3: Effects of Upadacitinib on Cytokine Production in In Vitro Co-culture Models

| Cytokine/Protein | Cell Model | Effect of Upadacitinib |

| IFNγ | Th cell-SF co-culture | Significantly reduced at ≥ 0.01 µM[3] |

| IL-17A | Th cell-SF co-culture | Significantly reduced at ≥ 0.01 µM[3] |

| IL-10 | Th cell-SF co-culture | Dose-dependently decreased[3] |

| IL-6 | Th cell-SF co-culture | Dose-dependently suppressed[3] |

| MMP3 | Th cell-SF co-culture | Dose-dependently suppressed[3] |

SF: Synovial Fibroblasts; Th: T helper cells

Table 4: Changes in Circulating Biomarkers in Rheumatoid Arthritis Patients Treated with Upadacitinib

| Biomarker | Change from Baseline |

| IL-6 | Significant decrease[4] |

| IL-10 | Significant decrease after 6 months[4] |

| IL-33 | Significant decrease after 6 months[4] |

| IL-25 | Increase after 6 months[4] |

| C-Reactive Protein (CRP) | Significant decrease[4] |

| Erythrocyte Sedimentation Rate (ESR) | Significant decrease[4] |

Experimental Protocols

In Vitro Assay for Inhibition of Cytokine-Induced STAT Phosphorylation

This protocol describes a phospho-flow cytometry assay to determine the IC50 of upadacitinib for the inhibition of cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

RosetteSep™ Human T Cell or Monocyte Enrichment Cocktail (optional, for cell subset analysis)

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Recombinant human cytokines (e.g., IL-6, IFN-γ)

-

Upadacitinib

-

Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)

-

Methanol (ice-cold)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

-

Fluorochrome-conjugated antibodies against phosphorylated STAT proteins (e.g., anti-pSTAT3 (pY705), anti-pSTAT1 (pY701))

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Upadacitinib Incubation: Pre-incubate PBMCs with a serial dilution of upadacitinib (e.g., 0.1 nM to 10 µM) or vehicle control for 1-2 hours at 37°C, 5% CO2.

-

Cytokine Stimulation: Add the appropriate cytokine (e.g., 100 ng/mL IL-6) to the cell suspension and incubate for 15-30 minutes at 37°C.

-

Fixation: Immediately fix the cells by adding an equal volume of pre-warmed Fixation Buffer and incubate for 10-15 minutes at 37°C.

-

Permeabilization: Pellet the cells by centrifugation, aspirate the supernatant, and resuspend the pellet in ice-cold methanol. Incubate on ice for 30 minutes.

-

Staining: Wash the cells with staining buffer (PBS with 2% FBS) and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phosphorylated STAT proteins for 30-60 minutes at room temperature, protected from light.

-

Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer.

-

Data Analysis: Gate on specific cell populations (e.g., CD4+ T cells, monocytes) and determine the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percent inhibition of pSTAT phosphorylation for each upadacitinib concentration relative to the vehicle control and determine the IC50 value using a non-linear regression model.

In Vitro Assay for Inhibition of Cytokine Production from Stimulated PBMCs

This protocol outlines a method to measure the effect of upadacitinib on the production of pro-inflammatory cytokines from stimulated human PBMCs.

Materials:

-

Isolated human PBMCs (as described in 3.1)

-

Complete RPMI 1640 medium

-

Stimulants (e.g., Lipopolysaccharide (LPS) for monocytes; Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T cells)

-

Upadacitinib

-

96-well cell culture plates

-

ELISA or Luminex multiplex assay kits for cytokines of interest (e.g., TNF-α, IL-1β, IL-6, IFN-γ)

Procedure:

-

Cell Plating: Plate PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.

-

Upadacitinib Treatment: Add serial dilutions of upadacitinib or vehicle control to the wells and pre-incubate for 1-2 hours at 37°C, 5% CO2.

-

Cell Stimulation: Add the chosen stimulant (e.g., 1 µg/mL LPS or 5 µg/mL PHA) to the wells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the specific cytokine being measured.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of the desired cytokines in the supernatant using ELISA or a Luminex multiplex assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production for each upadacitinib concentration relative to the stimulated vehicle control and determine the IC50 value.

Visualizations

Caption: Upadacitinib's mechanism of action in the JAK-STAT signaling pathway.

Caption: Experimental workflow for assessing upadacitinib's effects.

Caption: Logical flow from upadacitinib administration to therapeutic effect.

Conclusion

Upadacitinib's selective inhibition of JAK1 provides a targeted approach to mitigating the effects of pro-inflammatory cytokines that are central to the pathophysiology of numerous autoimmune and inflammatory disorders. The quantitative data from in vitro and clinical studies clearly demonstrate its potent inhibitory effects on key cytokine signaling pathways and its ability to reduce levels of inflammatory biomarkers. The experimental protocols outlined in this guide provide a framework for the continued investigation of upadacitinib and other JAK inhibitors, facilitating a deeper understanding of their immunomodulatory properties and aiding in the development of future therapies.

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Dynamics of clinical manifestations and cytokine levels in patients with rheumatoid arthritis associated with upadacitinib therapy - Lapkina - HERALD of North-Western State Medical University named after I.I. Mechnikov [journals.eco-vector.com]

Upadacitinib: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor that has demonstrated significant efficacy in the treatment of several immune-mediated inflammatory diseases.[1] Its targeted mechanism of action offers a distinct approach to immunomodulation by preferentially inhibiting JAK1-dependent cytokine signaling pathways, which are pivotal in the pathogenesis of various inflammatory conditions. This technical guide provides an in-depth overview of the immunomodulatory properties of Upadacitinib, detailing its mechanism of action, effects on cytokine signaling and immune cell populations, and the experimental methodologies used to characterize these effects. All quantitative data are summarized for clear comparison, and key pathways and workflows are visualized using Graphviz diagrams.

Mechanism of Action: Selective JAK1 Inhibition

Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor of Janus kinases, with a high degree of selectivity for JAK1. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a crucial role in the signal transduction of numerous cytokines and growth factors.[2] By binding to the ATP-binding site of JAK1, Upadacitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus and subsequent modulation of target gene transcription, effectively dampening the inflammatory cascade.[3]

The selectivity of Upadacitinib for JAK1 is a key feature of its immunomodulatory profile. This selectivity may contribute to a favorable benefit-risk profile by minimizing the inhibition of signaling pathways predominantly mediated by other JAK isoforms, such as JAK2-dependent erythropoiesis or JAK3-dependent immune cell development.[1][2]

Quantitative Analysis of JAK Inhibition

The selectivity of Upadacitinib has been quantified through various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Kinase | IC50 (nM) | Fold Selectivity vs. JAK1 |

| JAK1 | 43[4] | - |

| JAK2 | 120[4] | ~2.8 |

| JAK3 | 2300[4] | ~53 |

| TYK2 | 4700[4] | ~109 |

Modulation of Cytokine Signaling

By inhibiting JAK1, Upadacitinib effectively modulates the signaling of a range of pro-inflammatory cytokines that are dependent on this kinase. This includes cytokines that signal through JAK1 paired with other JAKs.

| Cytokine | JAK Combination | Key Immunological Functions |

| IL-6 | JAK1/JAK2/TYK2 | Pro-inflammatory responses, acute phase protein synthesis |

| IFN-γ | JAK1/JAK2 | T-cell differentiation, macrophage activation |

| IL-2 | JAK1/JAK3 | T-cell proliferation and differentiation |

| IL-4 | JAK1/JAK3 | Th2 differentiation, B-cell activation |

| IL-7 | JAK1/JAK3 | T-cell development and homeostasis |

| IL-15 | JAK1/JAK3 | NK cell and T-cell proliferation |

| IL-21 | JAK1/JAK3 | B-cell and T-cell differentiation |

Effects on Immune Cell Populations

Upadacitinib exerts its immunomodulatory effects by influencing the function and differentiation of various immune cell subsets.

T-Cells

Upadacitinib has been shown to impact T-cell function. In vitro studies have demonstrated that it can inhibit T-cell activation and proliferation.[5] Furthermore, by blocking the signaling of key cytokines like IL-2, IL-7, and IL-15, Upadacitinib can influence T-cell homeostasis and differentiation.[6]

B-Cells

The function of B-cells is also modulated by Upadacitinib. Cytokines such as IL-6 and IL-21, which are important for B-cell differentiation and antibody production, are dependent on JAK1 signaling. Clinical study protocols for Upadacitinib often include the assessment of B-cell subsets (CD19+).[2]

Natural Killer (NK) Cells

Studies have indicated that Upadacitinib has a reduced effect on NK cell counts compared to less selective JAK inhibitors.[6] This is attributed to its lower potency against JAK3, which is crucial for the signaling of IL-15, a key cytokine for NK cell survival and function.

Experimental Protocols

The characterization of Upadacitinib's immunomodulatory properties relies on a suite of specialized in vitro and ex vivo assays.

LANCE TR-FRET Kinase Assay for JAK Inhibition

This assay is a high-throughput method to determine the IC50 of a compound against a specific kinase.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the phosphorylation of a substrate by a JAK kinase. A europium chelate-labeled antibody (donor) binds to the phosphorylated substrate, bringing it in close proximity to a ULight-labeled peptide (acceptor). Excitation of the donor leads to energy transfer and emission from the acceptor, which is proportional to kinase activity.[7][8][9][10][11]

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the specific JAK enzyme (e.g., JAK1), a ULight-labeled peptide substrate, and ATP.

-

Compound Addition: Add serial dilutions of Upadacitinib to the wells of a microplate.

-

Kinase Reaction: Initiate the reaction by adding the JAK enzyme/substrate/ATP mixture to the wells. Incubate at room temperature.

-

Detection: Stop the reaction and add a detection mixture containing a europium-labeled anti-phospho-substrate antibody.

-

Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at 665 nm.

-

Data Analysis: Calculate the percent inhibition for each Upadacitinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Phospho-Flow Cytometry for STAT Phosphorylation

This assay measures the phosphorylation of STAT proteins within specific immune cell populations in response to cytokine stimulation and in the presence of an inhibitor.

Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are stimulated with a cytokine to induce STAT phosphorylation. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers and intracellular phosphorylated STAT proteins. The level of STAT phosphorylation is quantified by flow cytometry.[12][13]

Methodology:

-

Cell Preparation: Collect whole blood or isolate PBMCs from healthy donors or patients.

-

Inhibitor Incubation: Incubate the cells with varying concentrations of Upadacitinib.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-7 to induce pSTAT5) for a short period (e.g., 10-15 minutes) at 37°C.[6]

-

Fixation and Permeabilization: Fix the cells with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state, followed by permeabilization with a reagent like methanol to allow intracellular antibody staining.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD19 for B-cells, CD14 for monocytes) and an antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3, anti-pSTAT5).[6]

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the data to determine the percentage of cells with phosphorylated STAT and the mean fluorescence intensity within different immune cell subsets.

In Vitro T-Cell Activation and Proliferation Assay

This assay assesses the effect of Upadacitinib on T-cell activation and proliferation.

Principle: T-cells are stimulated in vitro to induce activation and proliferation. The extent of proliferation is measured, often by using a dye that is diluted with each cell division.

Methodology:

-

T-Cell Isolation: Isolate T-cells from PBMCs.

-

Dye Labeling: Label the T-cells with a proliferation-tracking dye (e.g., CellTrace™ Violet).

-

Cell Culture and Treatment: Plate the labeled T-cells in a culture plate pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation. Add different concentrations of Upadacitinib to the wells.

-

Incubation: Culture the cells for several days (e.g., 4 days) to allow for proliferation.[5]

-

Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The dilution of the proliferation dye is used to quantify the number of cell divisions. Cell surface activation markers (e.g., CD25, CD69) can also be stained and measured.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor that exerts its immunomodulatory effects by attenuating the signaling of key pro-inflammatory cytokines. Its preferential targeting of JAK1-dependent pathways influences the function of multiple immune cell types, contributing to its therapeutic efficacy in a range of inflammatory diseases. The experimental methodologies detailed in this guide are crucial for the continued investigation and understanding of the nuanced immunopharmacology of Upadacitinib and other JAK inhibitors in development. This technical overview provides a foundational understanding for researchers and drug development professionals working to advance the field of immunomodulatory therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. news.abbvie.com [news.abbvie.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. blossombio.com [blossombio.com]

- 8. Lance | Revvity [revvity.com]

- 9. revvity.com [revvity.com]

- 10. blossombio.com [blossombio.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Upadacitinib for Novel Therapeutic Targets: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib, a second-generation selective Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the management of several chronic inflammatory diseases.[1] Primarily targeting JAK1, upadacitinib modulates the signaling of key pro-inflammatory cytokines involved in the pathogenesis of numerous immune-mediated conditions.[2][3] Its approval for treating conditions such as rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease underscores its efficacy and has spurred further investigation into its potential for novel therapeutic applications.[1][4] This technical guide provides an in-depth overview of upadacitinib's core mechanism, summarizes key quantitative data, details relevant experimental protocols, and explores its application in emerging therapeutic areas.

Core Mechanism of Action: Selective JAK1 Inhibition

The primary mechanism of action of upadacitinib is the inhibition of the JAK-STAT signaling pathway, which is crucial for transducing signals from cytokine and growth factor receptors on the cell membrane to the nucleus, influencing immune cell function and hematopoiesis.[5]

The JAK-STAT Pathway:

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-6, IL-7, interferons) bind to their specific receptors on the cell surface.[6]

-

JAK Activation: This binding triggers the activation of receptor-associated JAKs, which are intracellular tyrosine kinases.[6]

-

STAT Phosphorylation: Activated JAKs phosphorylate themselves and the receptor, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The JAKs then phosphorylate the recruited STATs.[2][5]

-

Dimerization and Translocation: Phosphorylated STATs form dimers, translocate into the nucleus, and bind to specific DNA sequences to regulate the transcription of target genes, leading to an inflammatory response.[6][7]

Upadacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAK1 and blocking the phosphorylation of downstream STATs.[2][7] This action effectively disrupts the signaling of multiple inflammatory cytokines that rely on the JAK-STAT pathway.[8] While highly selective for JAK1, it exhibits inhibitory activity against other JAK isoforms, albeit at different concentrations.[7]

Data Presentation: In Vitro Inhibitory Potency

The selectivity of upadacitinib for JAK1 over other JAK family members is a key characteristic hypothesized to contribute to its benefit-risk profile.[9] The half-maximal inhibitory concentrations (IC₅₀) quantify this potency.

| Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Reference |

| JAK1 | 43 | - | [7] |

| JAK2 | 120 | ~2.8-fold | [7] |

| JAK3 | 2300 | ~53.5-fold | [7] |

| TYK2 | 4700 | ~109.3-fold | [7] |

| JAK1 (Cellular Assay) | - | ~60-fold vs JAK2 | [9] |

| JAK1 (Cellular Assay) | - | >100-fold vs JAK3 | [9] |

Novel Therapeutic Targets and Investigational Research

The success of upadacitinib in established inflammatory diseases has prompted extensive research into new indications. Phase 3 clinical trials are currently underway for alopecia areata, hidradenitis suppurativa, systemic lupus erythematosus, and Takayasu arteritis.[10][11]

Vitiligo

Recent positive topline results from two replicate Phase 3 studies (Viti-Up) have highlighted upadacitinib's potential as the first oral treatment for non-segmental vitiligo (NSV).[10][12]

| Endpoint (Week 48) | Upadacitinib 15 mg | Placebo | Trial | Reference |

| T-VASI 50 | 19.4% | 5.9% | Study 1 | [12] |

| T-VASI 50 | 21.5% | 5.9% | Study 2 | [12] |

| F-VASI 75 | 25.2% | 5.9% | Study 1 | [12] |

| F-VASI 75 | 23.4% | 6.9% | Study 2 | [12] |

| F-VASI 50 | 48.1% | 12.7% | Study 1 | [12] |

| F-VASI 50 | 43.4% | 12.9% | Study 2 | [12] |

T-VASI 50: ≥50% reduction in Total Vitiligo Area Scoring Index. F-VASI 75/50: ≥75%/50% reduction in Facial Vitiligo Area Scoring Index.

Giant Cell Arteritis (GCA)

A Phase 3 trial demonstrated the efficacy of upadacitinib in achieving sustained remission in patients with GCA, a form of vasculitis.[13]

| Endpoint (Week 52) | Upadacitinib 15 mg | Upadacitinib 7.5 mg | Placebo + Steroid Taper | Reference |

| Sustained Remission | Statistically Significant Improvement vs. Placebo | Did not reach statistical significance | - | [13] |

The 15 mg dose also met 9 out of 11 ranked secondary endpoints and dramatically reduced the cumulative steroid dose required over the first year of treatment.[13]

Crohn's Disease

Upadacitinib is the first oral medication approved by the FDA for treating moderate to severe Crohn's disease.[1][14] Clinical trials have demonstrated its efficacy in achieving both clinical and endoscopic endpoints.

| Endpoint (Induction - 12 Weeks) | Upadacitinib 45 mg vs. Placebo (Difference) | Trial | Reference |

| Clinical Remission (CDAI) | 17.9% | U-EXCEED | [14] |

| Clinical Remission (CDAI) | 20.8% | U-EXCEL | [14] |

| Endoscopic Response | 31.2% | U-EXCEED | [14] |

| Endoscopic Response | 33.0% | U-EXCEL | [14] |

| Endpoint (Maintenance - 52 Weeks) | Upadacitinib 15 mg vs. Placebo (Difference) | Upadacitinib 30 mg vs. Placebo (Difference) | Trial |

| Clinical Remission (CDAI) | 23.7% | 32.8% | U-ENDURE |

CDAI: Crohn's Disease Activity Index

Beyond Canonical Signaling: Broader Immunomodulation

Research suggests that the therapeutic effects of upadacitinib may extend beyond direct JAK1/STAT pathway inhibition. In rheumatoid arthritis patients, treatment with upadacitinib led to the normalization of key pathobiologic pathways, including non-JAK signaling pathways, suggesting a functional integration with parallel pathogenic signaling in effector cells.[15] Furthermore, proteomic analysis in psoriatic arthritis revealed that upadacitinib preferentially inhibits pathways related to T cells, NK cells, lymphocytes, bone damage, and angiogenesis compared to the TNF inhibitor adalimumab, which more specifically affects innate immune system pathways.[16]

Experimental Protocols and Methodologies

Protocol 1: STAT Phosphorylation Inhibition Assay by Flow Cytometry

This assay measures the ability of upadacitinib to inhibit cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the functional inhibition of specific JAK-dependent signaling pathways (e.g., IL-6/JAK1/STAT3, IL-7/JAK1/JAK3/STAT5).[7][9]

Methodology:

-

Sample Collection: Collect fresh human whole blood in heparinized tubes.

-

Compound Incubation: Aliquot blood into tubes and add varying concentrations of upadacitinib or vehicle control. Incubate for a specified time (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 for pSTAT3 or IL-7 for pSTAT5) to stimulate the respective pathway. Incubate for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control is included.

-

Red Blood Cell Lysis & Cell Fixation: Lyse red blood cells using a lysis buffer. Simultaneously, fix the remaining leukocytes with a formaldehyde-based fixation buffer.

-

Permeabilization: Permeabilize the fixed cells using a gentle permeabilization buffer (e.g., methanol-based) to allow antibody access to intracellular proteins.

-

Antibody Staining: Stain cells with fluorescently-conjugated antibodies against a cell surface marker (e.g., CD3 for T-cells, CD14 for monocytes) and an intracellular phospho-specific STAT antibody (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometry Analysis: Acquire data on a flow cytometer. Gate on the specific cell population of interest (e.g., CD3+ T-cells).

-

Data Interpretation: Measure the median fluorescence intensity (MFI) of the phospho-STAT signal in the gated population. Calculate the percentage inhibition at each upadacitinib concentration relative to the stimulated vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

The AIA model is a well-established preclinical model of rheumatoid arthritis used to evaluate the in vivo efficacy of anti-inflammatory compounds.[9]

Objective: To assess the ability of upadacitinib to reduce inflammation and disease pathology in an animal model of arthritis.

Methodology:

-

Induction of Arthritis: Induce arthritis in rats (e.g., Lewis rats) by intradermal injection of an adjuvant (e.g., Mycobacterium tuberculosis in mineral oil) at the base of the tail.

-

Group Allocation: Once arthritis is established (typically 10-14 days post-induction), randomize animals into treatment groups (e.g., vehicle control, upadacitinib at various doses, positive control like tofacitinib).

-

Dosing: Administer the assigned treatment orally once daily for a defined period (e.g., 14-21 days).

-

Disease Assessment: Monitor animals regularly for clinical signs of arthritis.

-

Paw Swelling: Measure hind paw volume using a plethysmometer.

-

Clinical Score: Score each paw based on the severity of erythema and swelling.

-

-

Terminal Procedures: At the end of the study, collect blood for biomarker analysis (e.g., cytokine levels) and tissues for histopathological evaluation.

-

Histopathology: Decalcify, section, and stain ankle joints with hematoxylin and eosin (H&E). Score the sections for inflammation, pannus formation, cartilage damage, and bone resorption.

-

Data Analysis: Compare the changes in paw volume, clinical scores, and histology scores between treatment groups and the vehicle control group using appropriate statistical tests.

Conclusion

Upadacitinib is a potent and selective JAK1 inhibitor with a well-established role in treating a range of immune-mediated inflammatory diseases. Its core mechanism of disrupting the JAK-STAT pathway has proven effective in controlling inflammation driven by key cytokines. The expanding body of research, particularly the promising Phase 3 data in vitiligo and giant cell arteritis, highlights its significant potential for novel therapeutic applications. For researchers, upadacitinib serves not only as a valuable therapeutic agent but also as a critical tool to probe the involvement of JAK1-dependent signaling in various disease pathologies. Future investigations will be crucial to further delineate its broader immunomodulatory effects and solidify its position in the treatment paradigms for these emerging indications.

References

- 1. Upadacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scholars.mssm.edu [scholars.mssm.edu]

- 5. droracle.ai [droracle.ai]

- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]

- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. news.abbvie.com [news.abbvie.com]

- 11. AbbVie Announces Positive Topline Results from Phase 3 Pivotal Studies Evaluating Upadacitinib (RINVOQ®) in Adults and Adolescents with Vitiligo [prnewswire.com]

- 12. dermatologytimes.com [dermatologytimes.com]

- 13. youtube.com [youtube.com]

- 14. Clinical Review - Upadacitinib (Rinvoq) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Treatment with Upadacitinib Results in the Normalization of Key Pathobiologic Pathways in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 16. Treatment of Non-biologic-DMARD-IR PsA Patients with Upadacitinib or Adalimumab Results in the Modulation of Distinct Functional Pathways: Proteomics Analysis of a Phase 3 Study - ACR Meeting Abstracts [acrabstracts.org]

Upadacitinib: A Technical Guide to Early-Stage Research on its Anti-Inflammatory Effects

Introduction Upadacitinib (RINVOQ®) is an oral, reversible, and selective Janus kinase (JAK) inhibitor developed for the treatment of several immune-mediated inflammatory diseases.[1][2] The JAK family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are critical components of signaling pathways for numerous cytokines and growth factors involved in inflammation and immune response.[3] Upadacitinib was engineered to exhibit greater selectivity for JAK1 over other JAK isoforms, a characteristic hypothesized to optimize its benefit-risk profile by targeting key inflammatory pathways while minimizing effects on other physiological processes.[4][5] This guide provides an in-depth overview of the core mechanism of action, key quantitative data from early-stage research, and detailed experimental protocols used to characterize the anti-inflammatory effects of Upadacitinib.

Core Mechanism of Action: JAK-STAT Pathway Inhibition

The therapeutic effect of Upadacitinib is primarily mediated through the inhibition of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][7] This pathway is a cornerstone of cytokine signaling, which drives inflammatory processes in many autoimmune diseases.[6][8]

Signaling Cascade:

-

Cytokine Binding: Pro-inflammatory cytokines (e.g., Interleukin-6 [IL-6], Interferon-gamma [IFN-γ]) bind to their specific transmembrane receptors.[3][9]

-

JAK Activation: This binding event induces a conformational change in the receptor, bringing the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.[3]

-

STAT Phosphorylation: Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor.[10] These phosphorylated sites serve as docking stations for STAT proteins.[10] Once docked, the STATs are themselves phosphorylated by the JAKs.[3][10]

-

Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the cell nucleus.[2][3]

-

Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, initiating the transcription of genes that encode pro-inflammatory mediators.[3][9]

Upadacitinib's Point of Intervention: Upadacitinib functions as an adenosine triphosphate (ATP)-competitive inhibitor.[2][11] It binds to the ATP-binding site within the kinase domain of JAK1, preventing the phosphorylation of STAT proteins.[7][11] This action effectively blocks the downstream signaling cascade, leading to reduced transcription of inflammatory genes and a broad anti-inflammatory effect.[7][9]

Quantitative Data on Anti-Inflammatory Activity

Early-stage research quantified Upadacitinib's potency and selectivity through a series of in vitro and in vivo studies.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms

This table summarizes the half-maximal inhibitory concentration (IC50) values of Upadacitinib against isolated JAK enzymes, demonstrating its biochemical potency and selectivity for JAK1.

| JAK Isoform | IC50 (μM) | Fold Selectivity vs. JAK1 | Source |

| JAK1 | 0.043 | - | [2][11] |

| JAK2 | 0.12 | ~2.8x | [2][11] |

| JAK3 | 2.3 | ~53.5x | [2][11] |

| TYK2 | 4.7 | ~109.3x | [2][11] |

Table 2: Cellular Activity on Cytokine-Induced STAT Phosphorylation

This table shows Upadacitinib's effect in human leukocyte cellular assays, measuring its ability to inhibit STAT phosphorylation induced by specific cytokines. This reflects its functional activity in a more biologically relevant context.

| Cytokine Stimulant | Mediating JAKs | Measured Endpoint | Potency/Selectivity Finding | Source |

| IL-6 | JAK1/JAK2 | pSTAT3 Inhibition | Potently inhibits JAK1-mediated signaling. | [11][12] |

| IL-7 | JAK1/JAK3 | pSTAT5 Inhibition | More potently inhibits JAK1/JAK3 signaling than JAK2/JAK2. | [12][13] |

| GM-CSF | JAK2/JAK2 | pSTAT5 Inhibition | Less potent against JAK2-dependent signaling. | [13] |

Table 3: In Vivo Efficacy in Rat Adjuvant-Induced Arthritis (AIA) Model

This table presents data from a preclinical model of rheumatoid arthritis, demonstrating Upadacitinib's ability to reduce inflammation in a dose-dependent manner.

| Treatment Group | Dose | Endpoint | Result | Source |

| Upadacitinib | 0.1–10 mg/kg (oral, twice daily) | Paw Swelling | Significant, dose-dependent reduction in joint inflammation. | [4][9] |

| Upadacitinib vs. Tofacitinib | N/A | NK Cell Count vs. Paw Swelling | Inhibition of NK cell counts was 5-fold less sensitive than inhibition of paw swelling for Upadacitinib, unlike Tofacitinib. | [4][5] |

Experimental Protocols

The following sections outline the methodologies for key experiments used in the early-stage evaluation of Upadacitinib.

Protocol 1: In Vitro JAK Enzymatic Assay

This protocol determines the direct inhibitory activity of Upadacitinib on isolated JAK enzymes.

Objective: To calculate the IC50 value of Upadacitinib for each JAK family member (JAK1, JAK2, JAK3, TYK2).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK enzymes are expressed and purified. A synthetic peptide substrate is prepared in a kinase buffer.

-

Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations for testing.

-

Kinase Reaction:

-

The purified JAK enzyme, peptide substrate, and a specific concentration of Upadacitinib are combined in the wells of a microplate.

-

The reaction is initiated by adding a solution containing ATP.

-

The plate is incubated at room temperature to allow the phosphorylation reaction to proceed.

-

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using fluorescence-based or luminescence-based detection methods that measure ATP consumption or phosphopeptide formation.

-

Data Analysis: The percentage of inhibition for each Upadacitinib concentration is calculated relative to a control (no inhibitor). The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.

Protocol 2: Cellular STAT Phosphorylation Assay

This protocol assesses the functional impact of Upadacitinib on cytokine-induced signaling within whole cells.

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in human leukocytes.

Methodology:

-

Cell Isolation: Whole blood is collected from healthy volunteers. Peripheral blood mononuclear cells (PBMCs) or specific leukocyte populations are isolated using density gradient centrifugation.

-

Compound Incubation: Cells are pre-incubated with various concentrations of Upadacitinib or a vehicle control for a defined period.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6, IL-7, GM-CSF) at a predetermined concentration and time to induce robust STAT phosphorylation.[11][12]

-

Cell Fixation and Permeabilization: The stimulation is stopped by fixing the cells (e.g., with formaldehyde). The cell membranes are then permeabilized (e.g., with methanol) to allow intracellular staining.

-

Immunostaining: Cells are stained with fluorescently-conjugated antibodies specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the pSTAT signal is measured for thousands of individual cells in each sample.

-

Data Analysis: The geometric mean fluorescence intensity (MFI) is calculated for each condition. The percentage of inhibition is determined relative to the cytokine-stimulated control, and the EC50 (half-maximal effective concentration) is calculated.